methyl 2-[2-(2,4-dichlorophenyl)-N-methylacetamido]acetate
Overview
Description
“Methyl 2-[2-(2,4-dichlorophenyl)-N-methylacetamido]acetate” is a chemical compound with the molecular formula C12H13Cl2NO3 . It has a molecular weight of 290.15 .
Synthesis Analysis
The synthesis of a similar compound, N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidine-1-yl]acetamide, has been reported . The reaction of 6-methyluracil with 2-chloromethyltiiran affords 6-methyl-3-(thietan-3-yl)uracil. Its subsequent reaction with N-(2,6-dichlorophenyl)-2-chloroacetamide resulted in N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide .Molecular Structure Analysis
The InChI code for “methyl 2-[2-(2,4-dichlorophenyl)-N-methylacetamido]acetate” is 1S/C12H13Cl2NO3/c1-15(7-12(17)18-2)11(16)5-8-3-4-9(13)6-10(8)14/h3-4,6H,5,7H2,1-2H3 .Physical And Chemical Properties Analysis
“Methyl 2-[2-(2,4-dichlorophenyl)-N-methylacetamido]acetate” is a colorless to light-yellow or light-red liquid . The melting point and boiling point are not available for this specific compound.Scientific Research Applications
Synthesis of Herbicides
Methyl 2-[2-(2,4-dichlorophenyl)-N-methylacetamido]acetate: is a key intermediate in the synthesis of certain herbicides, such as Sulfentrazone . Sulfentrazone is known for its efficacy against a broad range of weeds, including those resistant to other herbicide classes. The compound’s role in the synthesis process is crucial for developing efficient herbicides that contribute to sustainable agriculture practices.
Antifungal and Antibacterial Applications
This compound has potential applications in the development of antifungal and antibacterial agents . Its structural properties could be harnessed to create treatments that target specific pathogens, contributing to the field of medicine and public health.
Chemical Research and Laboratory Reagents
In chemical research, methyl 2-[2-(2,4-dichlorophenyl)-N-methylacetamido]acetate can be used as a reagent or intermediate . Its reactivity and stability make it suitable for various laboratory experiments, aiding in the discovery of new chemical reactions and pathways.
Material Science
The compound’s unique chemical structure may be utilized in material science for the development of new materials with specific properties . Researchers could explore its incorporation into polymers or coatings, potentially leading to innovations in material durability and functionality.
Synthesis of Organic Compounds
As an intermediate, it can play a role in the multi-step synthesis of complex organic compounds . Its versatility in chemical reactions makes it a valuable asset in the synthesis of various organic molecules, which can have applications ranging from pharmaceuticals to industrial chemicals.
Supramolecular Chemistry
Methyl 2-[2-(2,4-dichlorophenyl)-N-methylacetamido]acetate: might be used in supramolecular chemistry to create molecular clips and other novel structures . This field explores the non-covalent interactions between molecules, and the compound could contribute to the design of new molecular assemblies with unique properties.
Safety and Hazards
properties
IUPAC Name |
methyl 2-[[2-(2,4-dichlorophenyl)acetyl]-methylamino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO3/c1-15(7-12(17)18-2)11(16)5-8-3-4-9(13)6-10(8)14/h3-4,6H,5,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQKZOVHQDVIEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)OC)C(=O)CC1=C(C=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-[2-(2,4-dichlorophenyl)-N-methylacetamido]acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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